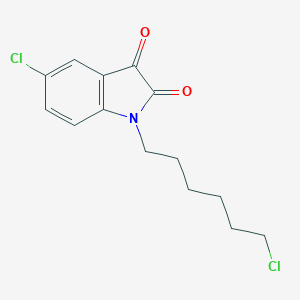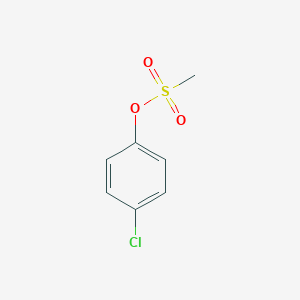
4-Chlorophenyl methanesulfonate
Overview
Description
4-Chlorophenyl methanesulfonate, also known as CPMS, is an organic compound that is widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic compounds. CPMS is a colorless liquid that is soluble in most organic solvents. In
Mechanism Of Action
4-Chlorophenyl methanesulfonate acts as a sulfonating agent, which means that it adds a sulfonate group (-SO3H) to organic compounds. The sulfonate group is a strong electron-withdrawing group that can alter the reactivity and properties of the organic compound. 4-Chlorophenyl methanesulfonate can also act as an oxidizing agent, which means that it can add an oxygen atom to organic compounds.
Biochemical And Physiological Effects
4-Chlorophenyl methanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, which are involved in the transmission of nerve impulses. 4-Chlorophenyl methanesulfonate has also been shown to inhibit the growth of various bacteria and fungi.
Advantages And Limitations For Lab Experiments
4-Chlorophenyl methanesulfonate is a useful reagent for the synthesis of various organic compounds. It is relatively easy to synthesize and is readily available. However, 4-Chlorophenyl methanesulfonate can be hazardous to handle and requires proper safety precautions. It can also be expensive, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-Chlorophenyl methanesulfonate in scientific research. One direction is the synthesis of new sulfonamides and sulfones that can be used as antibiotics and other therapeutic agents. Another direction is the use of 4-Chlorophenyl methanesulfonate as a tool for the modification of proteins and other biomolecules. 4-Chlorophenyl methanesulfonate can be used to add sulfonate groups to proteins, which can alter their activity and properties. Finally, 4-Chlorophenyl methanesulfonate can be used in the development of new catalysts for organic reactions. 4-Chlorophenyl methanesulfonate can be used as a sulfonating agent to modify the properties of catalysts, which can improve their activity and selectivity.
Conclusion
In conclusion, 4-Chlorophenyl methanesulfonate is a useful reagent for the synthesis of various organic compounds and has a wide range of scientific research applications. It acts as a sulfonating and oxidizing agent and has several biochemical and physiological effects. 4-Chlorophenyl methanesulfonate has advantages and limitations for lab experiments and has several future directions for scientific research.
Synthesis Methods
4-Chlorophenyl methanesulfonate is synthesized by the reaction of 4-chlorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 4-Chlorophenyl methanesulfonate and hydrogen chloride gas as a byproduct. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
4-Chlorophenyl methanesulfonate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are a class of organic compounds that are widely used as antibiotics. 4-Chlorophenyl methanesulfonate is also used in the synthesis of sulfones, which are used in the treatment of various diseases such as leprosy and tuberculosis.
properties
IUPAC Name |
(4-chlorophenyl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFXGPDQYGPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285102 | |
| Record name | 4-chlorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl methanesulfonate | |
CAS RN |
6317-27-7 | |
| Record name | NSC40485 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



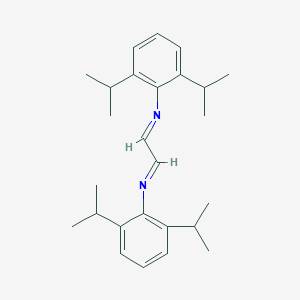
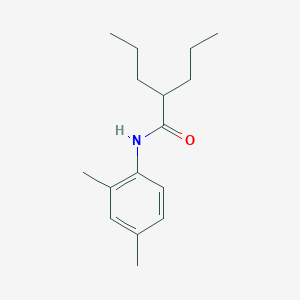
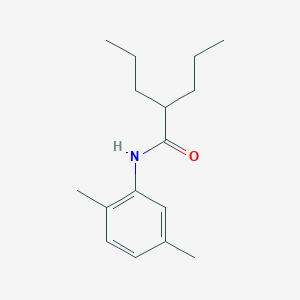

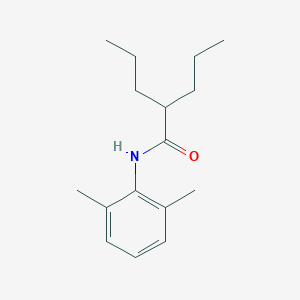

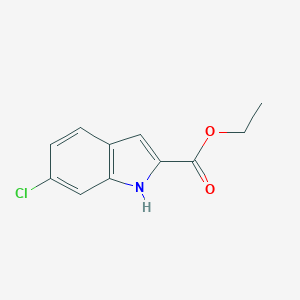
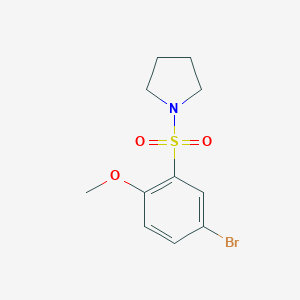
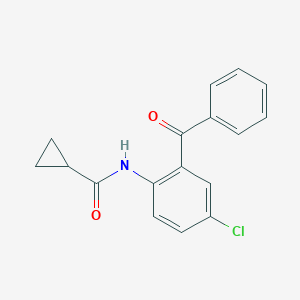
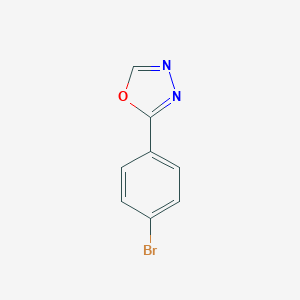

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)

